![molecular formula C15H15NO B1398874 1,5-dicyclopropyl-1H-indole-3-carbaldehyde CAS No. 1350760-59-6](/img/structure/B1398874.png)
1,5-dicyclopropyl-1H-indole-3-carbaldehyde
Overview
Description
“1,5-dicyclopropyl-1H-indole-3-carbaldehyde” is a derivative of 1H-Indole-3-carbaldehyde . 1H-Indole-3-carbaldehyde and its derivatives are key intermediates for the preparation of biologically active compounds and indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .
Scientific Research Applications
Aldose Reductase Inhibition
“1,5-dicyclopropyl-1H-indole-3-carbaldehyde” derivatives have been evaluated as inhibitors for aldose reductase (ALR2), an enzyme involved in diabetic complications. Their inhibition can potentially manage or treat diabetes-related ailments .
Aldehyde Reductase Inhibition
Similarly, these compounds have shown activity as aldehyde reductase (ALR1) inhibitors. ALR1 plays a role in detoxifying aldehydes produced during oxidative stress, and its inhibition can be beneficial in oxidative stress-related conditions .
Multicomponent Reactions
Indole carbaldehydes are effective precursors in multicomponent reactions (MCRs), which are used to assemble complex molecules with potential pharmaceutical applications. “1,5-dicyclopropyl-1H-indole-3-carbaldehyde” could be utilized in MCRs to create diverse and biologically active molecular structures .
Anti-proliferative Agents
Indole derivatives are used in the synthesis of compounds with anti-proliferative properties, which can inhibit the growth of cancer cells. The specific compound may be researched for its potential anti-cancer effects .
Anti-inflammatory Agents
Some indole carbaldehydes are precursors for anti-inflammatory agents. Research into “1,5-dicyclopropyl-1H-indole-3-carbaldehyde” could explore its efficacy in reducing inflammation .
Plant Hormone Synthesis
Indoles are key in synthesizing plant hormones like indole-3-acetic acid, which is crucial for plant growth and development. The compound could be investigated for its role in agrochemical industries to enhance crop yields .
Pharmacological Activity
Indole derivatives exhibit a range of pharmacological activities including antimicrobial, antiviral, and neuroprotective effects. “1,5-dicyclopropyl-1H-indole-3-carbaldehyde” might be studied for such biological activities .
properties
IUPAC Name |
1,5-dicyclopropylindole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c17-9-12-8-16(13-4-5-13)15-6-3-11(7-14(12)15)10-1-2-10/h3,6-10,13H,1-2,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVUCUSFERZUSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(C=C2)N(C=C3C=O)C4CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-dicyclopropyl-1H-indole-3-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.